molecular formula C9H8Br2O B14627703 2-Propanone, 1,3-dibromo-1-phenyl- CAS No. 54210-98-9

2-Propanone, 1,3-dibromo-1-phenyl-

Cat. No.: B14627703
CAS No.: 54210-98-9
M. Wt: 291.97 g/mol
InChI Key: UTLPHZBACNJQKZ-UHFFFAOYSA-N
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Description

2-Propanone, 1,3-dibromo-1-phenyl- is an organic compound with the molecular formula C9H9Br2O It is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and a phenyl group attached to the central carbon atom

Properties

CAS No.

54210-98-9

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

1,3-dibromo-1-phenylpropan-2-one

InChI

InChI=1S/C9H8Br2O/c10-6-8(12)9(11)7-4-2-1-3-5-7/h1-5,9H,6H2

InChI Key

UTLPHZBACNJQKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)CBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propanone, 1,3-dibromo-1-phenyl- can be synthesized through the bromination of acetophenone. The reaction typically involves the addition of bromine to acetophenone in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in a solvent such as acetic acid or chloroform, and the temperature is carefully controlled to avoid over-bromination .

Industrial Production Methods

Industrial production of 2-Propanone, 1,3-dibromo-1-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1,3-dibromo-1-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Propanone, 1,3-dibromo-1-phenyl- involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nature of the nucleophile. The compound’s reactivity is influenced by the electronic effects of the phenyl group and the bromine atoms .

Comparison with Similar Compounds

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